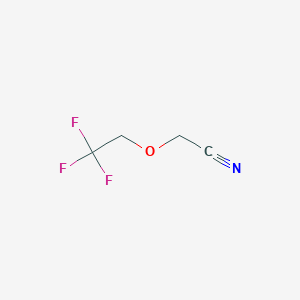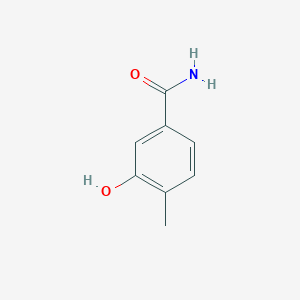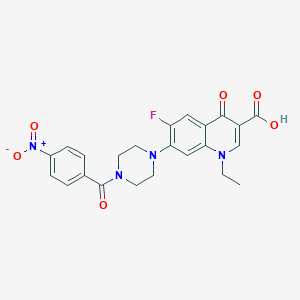
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid, also known as EFPIQ, is a quinolone-based compound that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid is not fully understood, but it is thought to involve the inhibition of DNA gyrase and topoisomerase IV, which are enzymes that are essential for bacterial DNA replication and transcription. 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological processes.
Biochemical and Physiological Effects
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects, including inhibition of bacterial growth, modulation of GABA receptor activity, and inhibition of cancer cell growth. 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid has also been shown to exhibit low toxicity in animal studies, suggesting that it may have potential as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid for lab experiments is its broad spectrum of activity against a variety of bacteria and cancer cell lines. 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid is also relatively easy to synthesize and has low toxicity in animal studies. However, 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid may have limitations in terms of its solubility and stability, which could impact its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid. One area of focus could be the development of more efficient synthesis methods for 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid and related compounds. Another area of focus could be the identification of novel targets for 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid in cancer and bacterial cells. Additionally, further studies could be conducted to better understand the mechanism of action of 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid and its potential applications in neuroscience research.
合成法
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 7-amino-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid with p-nitrobenzylpiperazine in the presence of a coupling agent such as HOBt or DIC. The resulting compound can then be further modified to include an ethyl group at the 1-position of the quinoline ring.
科学的研究の応用
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid has been studied for its potential applications in a wide range of scientific research areas, including cancer research, antimicrobial research, and neuroscience research. In cancer research, 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In antimicrobial research, 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid has been shown to exhibit potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. In neuroscience research, 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological processes.
特性
CAS番号 |
135038-30-1 |
|---|---|
製品名 |
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid |
分子式 |
C23H21FN4O6 |
分子量 |
468.4 g/mol |
IUPAC名 |
1-ethyl-6-fluoro-7-[4-(4-nitrobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H21FN4O6/c1-2-25-13-17(23(31)32)21(29)16-11-18(24)20(12-19(16)25)26-7-9-27(10-8-26)22(30)14-3-5-15(6-4-14)28(33)34/h3-6,11-13H,2,7-10H2,1H3,(H,31,32) |
InChIキー |
NEFDOQJSXLBYRR-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])F)C(=O)O |
正規SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])F)C(=O)O |
その他のCAS番号 |
135038-30-1 |
同義語 |
1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid EFQCA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



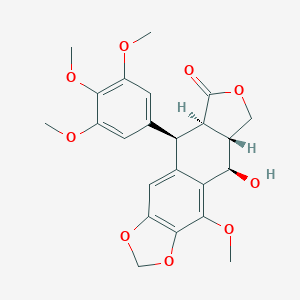
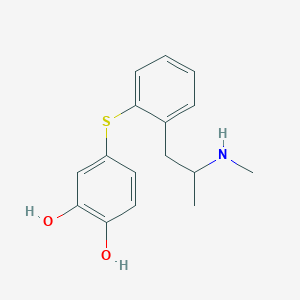
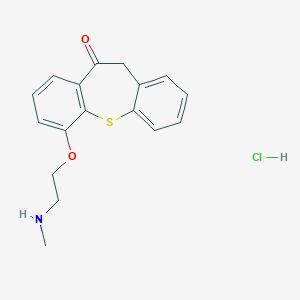
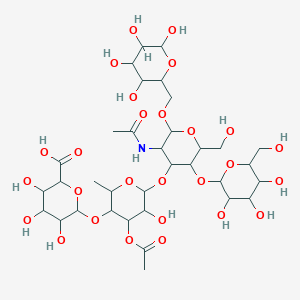
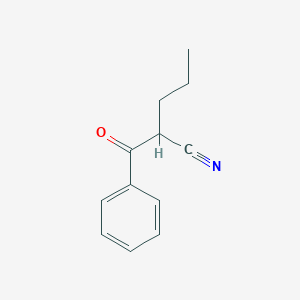

![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)

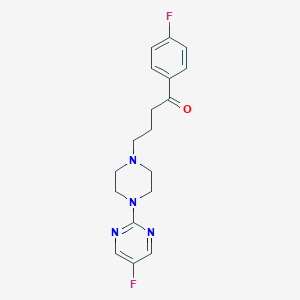
![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide](/img/structure/B159506.png)

